Cas no 476282-94-7 (5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide)

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and nitro groups, linked to a phthalimide-derived moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution and condensation reactions. Its well-defined crystalline form ensures consistent purity and stability, facilitating precise applications in research and industrial processes. The compound's compatibility with further functionalization allows for tailored derivatization, supporting the development of novel bioactive molecules. Suitable for controlled environments, it requires handling under standard safety protocols for nitroaromatic compounds.
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide structure
476282-94-7 structure
Product Name:5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide
CAS No:476282-94-7
MF:C15H8ClN3O5
MW:345.694122314453
CID:5982980
PubChem ID:24070066
Update Time:2025-10-22

5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide
    • Benzamide, 5-chloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)-2-nitro-
    • Oprea1_489727
    • 476282-94-7
    • 5-chloro-N-(1,3-dioxoisoindolin-4-yl)-2-nitrobenzamide
    • F0328-0311
    • AKOS024575757
    • Inchi: 1S/C15H8ClN3O5/c16-7-4-5-11(19(23)24)9(6-7)14(21)17-10-3-1-2-8-12(10)15(22)18-13(8)20/h1-6H,(H,17,21)(H,18,20,22)
    • InChI Key: ZAKZNGYUNYUVCG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC2=C1C(=O)NC2=O)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 345.0152481g/mol
  • Monoisotopic Mass: 345.0152481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • Density: 1.644±0.06 g/cm3(Predicted)
  • pka: 9.14±0.20(Predicted)

5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide Pricemore >>

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Additional information on 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide

Research Briefing on 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide (CAS: 476282-94-7)

The compound 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide (CAS: 476282-94-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide as a promising scaffold for drug development. Its unique chemical structure, featuring a nitrobenzamide moiety linked to an isoindole-1,3-dione ring, has been shown to exhibit potent inhibitory effects against specific enzymatic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein kinases involved in inflammatory pathways.

The synthesis of this compound typically involves a multi-step process, starting with the condensation of 4-amino-1,3-dioxoisoindoline with 5-chloro-2-nitrobenzoic acid derivatives. Optimization of reaction conditions has been a key focus, with recent advancements achieving higher yields (up to 85%) and improved purity. Researchers have also explored structural modifications to enhance its pharmacokinetic properties, such as solubility and metabolic stability.

In vitro and in vivo studies have provided compelling evidence of its biological activity. For example, assays conducted on cancer cell lines revealed that 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide induces apoptosis via the mitochondrial pathway, with an IC50 value in the low micromolar range. Additionally, its anti-inflammatory properties have been validated in murine models, where it significantly reduced cytokine production.

Mechanistic investigations using X-ray crystallography and molecular docking have elucidated the compound's binding mode to its target proteins. These studies revealed that the nitrobenzamide group forms critical hydrogen bonds with active-site residues, while the chloro-substituent enhances hydrophobic interactions. Such insights are invaluable for the design of next-generation derivatives with improved selectivity and potency.

Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as off-target effects and oral bioavailability need to be addressed through further structural optimization. Nevertheless, the growing body of research underscores the potential of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide as a lead compound for the development of novel therapeutics targeting inflammation and oncology.

In conclusion, the latest research on 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide (CAS: 476282-94-7) highlights its multifaceted biological activities and therapeutic potential. Continued exploration of its mechanism of action and structural derivatives will be critical for advancing this compound toward preclinical and clinical development.

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